molecular formula C23H33NOSi B13389301 (S)-2-(((tert-Butyldimethylsilyl)-oxy)diphenylmethyl)pyrrolidine

(S)-2-(((tert-Butyldimethylsilyl)-oxy)diphenylmethyl)pyrrolidine

Cat. No.: B13389301
M. Wt: 367.6 g/mol
InChI Key: YJFSFDYMOMREQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a diphenylmethyl group and a tert-butyldimethylsilyl (TBDMS) ether. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, often at room temperature, to form the TBDMS ether .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer efficient and sustainable synthesis routes. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected alcohols and the corresponding silyl ethers.

Scientific Research Applications

(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine involves the selective protection and deprotection of hydroxyl groups. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The deprotection process typically involves the cleavage of the Si-O bond under acidic or basic conditions, releasing the free alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine is unique due to its chiral nature and the presence of both a pyrrolidine ring and a diphenylmethyl group. This combination provides distinct reactivity patterns and makes it a valuable compound in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

tert-butyl-[diphenyl(pyrrolidin-2-yl)methoxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NOSi/c1-22(2,3)26(4,5)25-23(21-17-12-18-24-21,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h6-11,13-16,21,24H,12,17-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFSFDYMOMREQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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